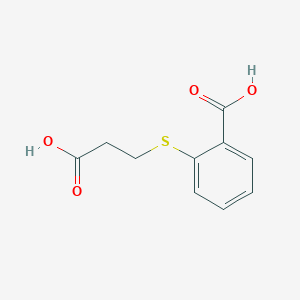

2-(2-Carboxyethylsulfanyl)benzoic acid

Descripción

Contextualization within Organic Sulfur and Benzoic Acid Chemistry

Organic sulfur compounds are a diverse class of molecules that play a crucial role in numerous chemical and biological processes. The presence of the sulfur atom in 2-(2-Carboxyethylsulfanyl)benzoic acid imparts specific properties, such as the potential for metal coordination and participation in redox reactions. The thioether linkage, in particular, is a key functional group in various biologically active molecules and materials.

Benzoic acid and its derivatives are fundamental components in medicinal chemistry and materials science. wikipedia.org The carboxylic acid group on the benzene (B151609) ring provides a site for various chemical modifications and interactions, such as salt formation and esterification. wikipedia.org The presence of a second carboxylic acid group in the ethylsulfanyl chain classifies this compound as a dicarboxylic acid, opening up possibilities for the formation of polyesters, polyamides, and coordination polymers.

The combination of these two key chemical entities—the organosulfur component and the benzoic acid framework—positions this compound as a compound with multifaceted chemical reactivity and potential for diverse applications.

Research Significance and Potential Academic Applications

While specific, in-depth research focused solely on this compound is limited in publicly available literature, its structural motifs suggest several areas of academic interest. The presence of two carboxylic acid groups and a sulfur atom makes it a potential tridentate ligand for the formation of coordination complexes with various metal ions. The resulting metal-organic frameworks (MOFs) or coordination polymers could be investigated for applications in catalysis, gas storage, or as functional materials.

Furthermore, derivatives of thiosalicylic acid, the parent compound for the benzoic acid part of the molecule, have been explored for their biological activities. wikipedia.org Therefore, this compound and its derivatives could be synthesized and screened for potential pharmacological properties.

The dicarboxylic acid nature of the molecule also makes it a candidate as a monomer in polymer synthesis. The introduction of a sulfur atom into the polymer backbone can influence the material's properties, such as its refractive index, thermal stability, and affinity for heavy metals.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-[(2-Carboxyethyl)sulfanyl]benzoic acid |

| CAS Number | 41907-42-0 |

| Molecular Formula | C₁₀H₁₀O₄S |

| Molecular Weight | 226.25 g/mol |

| SMILES | OC(=O)CCSC1=CC=CC=C1C(O)=O |

| InChIKey | NDKGQQDWNLMZND-UHFFFAOYSA-N |

This data is compiled from publicly available chemical databases. matrix-fine-chemicals.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiosalicylic acid |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-carboxyethylsulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4S/c11-9(12)5-6-15-8-4-2-1-3-7(8)10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKGQQDWNLMZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352412 | |

| Record name | 2-(2-carboxyethylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41907-42-0 | |

| Record name | 2-(2-carboxyethylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Carboxyethylsulfanyl Benzoic Acid

Established Synthetic Pathways for 2-[(2-Carboxyethyl)sulfanyl]benzoic acid

The synthesis of 2-[(2-Carboxyethyl)sulfanyl]benzoic acid is primarily achieved through well-established nucleophilic addition and substitution reactions. The most common and direct pathway involves the conjugate addition of a thiol to an α,β-unsaturated carboxylic acid, a variant of the Thia-Michael reaction. nih.govencyclopedia.pub

Specifically, the reaction between 2-Mercaptobenzoic acid (also known as thiosalicylic acid) and acrylic acid yields the target compound. This reaction is typically base-catalyzed, where the base deprotonates the thiol group of 2-Mercaptobenzoic acid to form a more nucleophilic thiolate anion. This anion then attacks the β-carbon of acrylic acid, followed by protonation of the resulting enolate to give 2-(2-Carboxyethylsulfanyl)benzoic acid. encyclopedia.pubresearchgate.net

An alternative, though less direct, pathway is the nucleophilic substitution (S-alkylation) of 2-Mercaptobenzoic acid with a 3-halopropionic acid, such as 3-chloropropionic acid or 3-bromopropionic acid. In this method, the thiolate anion of 2-Mercaptobenzoic acid acts as a nucleophile, displacing the halide from the 3-position of the propionic acid derivative. nih.gov

Precursor Identification and Role in Synthetic Routes

The synthesis of 2-[(2-Carboxyethyl)sulfanyl]benzoic acid relies on readily available chemical precursors. The identity and role of these precursors are fundamental to the synthetic strategy employed.

| Precursor | Chemical Formula | CAS Number | Role in Synthesis |

| 2-Mercaptobenzoic acid | C₇H₆O₂S | 147-93-3 | Serves as the sulfur nucleophile, providing the thiophenol backbone of the final molecule. nist.govnih.gov |

| Acrylic acid | C₃H₄O₂ | 79-10-7 | Acts as the Michael acceptor in conjugate addition reactions, providing the 3-carbon "carboxyethyl" side chain. researchgate.net |

| 3-Mercaptopropionic acid | C₃H₆O₂S | 107-96-0 | Can be used in alternative syntheses, for example, by reacting with a 2-halobenzoic acid. It contains both the thiol and the propionic acid functionalities. wikipedia.orgatamankimya.com |

| 3-Halopropionic acids | C₃H₅ClO₂ (Chloro) | 107-94-8 | Serve as electrophiles in S-alkylation reactions with 2-Mercaptobenzoic acid. |

In the primary synthetic route, 2-Mercaptobenzoic acid is the key building block that establishes the benzoic acid and thioether moieties. nist.gov Acrylic acid provides the aliphatic dicarboxylic acid portion of the molecule through a carbon-sulfur bond formation. researchgate.net The bifunctional nature of 3-Mercaptopropionic acid, containing both a thiol and a carboxylic acid, makes it a versatile precursor in various organosulfur compound syntheses. wikipedia.orgatamankimya.com

Derivatization Strategies for Structural Analogs of this compound

Structural analogs of this compound are synthesized to explore structure-activity relationships in various chemical and biological contexts. Derivatization strategies target the two carboxylic acid groups and the thioether linkage.

Chemical Reactions and Functional Group Interconversions

The functional groups of this compound—two carboxylic acids and a thioether—are amenable to a variety of chemical transformations.

Esterification and Amidation: The carboxylic acid groups are the most common sites for derivatization. They can be converted to esters, amides, or thioesters to modify the compound's polarity, solubility, and reactivity. quora.com These reactions typically proceed by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂), or by using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govrsc.org The activated intermediate is then reacted with an appropriate alcohol, amine, or thiol. quora.com

Thioether Oxidation: The sulfide (B99878) linkage can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). The extent of oxidation can be controlled by the choice of reagent and reaction conditions.

Reduction of Carboxylic Acids: Both carboxylic acid groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). Selective reduction of one carboxylic group over the other would require a protection strategy, where one group is masked (e.g., as an ester) while the other is reduced.

Benzoylation: The benzoyl group (C₆H₅CO-) can be incorporated into a molecule, often by reacting a compound with an active hydrogen (like an amine) with benzoyl chloride. This can be used to protect functional groups or to synthesize specific derivatives. medcraveonline.com

Regioselective and Stereoselective Synthesis Approaches

The synthesis of specific structural analogs often requires precise control over the position (regioselectivity) or three-dimensional arrangement (stereoselectivity) of functional groups.

Regioselective Synthesis: For analogs modified on the benzene (B151609) ring, regioselective reactions are crucial. Directed ortho-lithiation can be used to introduce substituents at positions adjacent to the existing groups. researchgate.net Furthermore, copper-mediated C-H bond sulfenylation allows for the direct and regioselective formation of C-S bonds on aromatic rings, providing a route to isomers or more complex analogs. researchgate.net

Stereoselective Synthesis: The creation of chiral centers can be achieved through stereoselective reactions. For instance, the Michael addition of a thiol to a substituted acrylic acid derivative can generate a chiral center. The use of chiral organocatalysts, such as those derived from cinchona alkaloids, can drive the reaction to favor one enantiomer over the other, resulting in high enantiomeric excess. rsc.org This is particularly relevant for synthesizing optically active analogs of this compound where the ethyl chain is substituted.

Advanced Synthetic Approaches to this compound and its Derivatives

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental considerations, leading to the development of advanced synthetic methodologies.

One-Pot and Multicomponent Synthesis Techniques

One-pot and multicomponent reactions (MCRs) are powerful strategies for building complex molecules from simple precursors in a single reaction vessel, avoiding the need to isolate intermediates. nih.gov

One-Pot Thioether/Thioester Synthesis: Several one-pot procedures have been developed for the synthesis of thioethers and thioesters that could be adapted for this compound. These methods often use odorless sulfur sources like thiourea (B124793) or sodium thiosulfate (B1220275) to generate the thioacid or thiolate in situ. beilstein-journals.orgrsc.orgrsc.org For example, a benzoic anhydride (B1165640) can react with thiourea to form a thiobenzoic acid, which can then react with an alkene (like acrylic acid) in the same pot. beilstein-journals.org This approach circumvents the use of foul-smelling thiols.

Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single operation. While a specific MCR for the target molecule is not prominent, general MCRs for synthesizing highly substituted benzoic acid derivatives or complex thio-heterocycles are well-documented. nih.govnih.gov These strategies could be leveraged to construct complex derivatives by combining a benzoic acid precursor, an amine, and a sulfur-containing component in a single step.

Decarbonylative Thioetherification: An advanced method for forming C-S bonds is the palladium-catalyzed decarbonylative coupling of carboxylic acids with thioesters. rsc.orgnih.gov This redox-neutral process allows for the direct conversion of a carboxylic acid group into an aryl group that is then coupled to a sulfur nucleophile, offering a novel disconnection approach for synthesizing complex thioethers. rsc.orgnih.gov

Sustainable Chemical Synthesis Methodologies

The development of sustainable chemical processes is a cornerstone of modern synthetic chemistry, aiming to reduce environmental impact by utilizing renewable resources, minimizing waste, and employing safer chemical pathways. While specific, fully developed green synthesis protocols for this compound are not extensively documented in current literature, a sustainable approach can be conceptualized by examining the synthesis of its precursors and applying green chemistry principles to its formation reaction. The primary route to this compound involves the Michael addition of thiosalicylic acid to acrylic acid. A sustainable methodology would therefore focus on the eco-friendly production of these starting materials and the optimization of the reaction conditions to align with green chemistry principles.

A significant advancement towards a more sustainable synthesis of this compound lies in the production of acrylic acid from renewable biomass. fau.eufau.eu Traditionally, acrylic acid is manufactured from the oxidation of propylene, a petrochemical derivative. fau.eu However, greener routes are being actively investigated and implemented. One such promising method involves the catalytic dehydration of lactic acid, which can be produced via the fermentation of carbohydrates from sources like corn or sugar beets. fau.euanl.gov Another sustainable pathway is the production of acrylic acid from 3-hydroxypropionic acid (3-HP), which can be derived from lignocellulosic biomass. acs.org These bio-based routes significantly reduce the carbon footprint and the reliance on fossil fuels for one of the key starting materials. anl.gov

The synthesis of the second precursor, thiosalicylic acid, traditionally involves multi-step processes that may use hazardous reagents. For instance, a common preparation method starts from anthranilic acid, proceeds through diazotization, and is followed by reaction with a sulfide source and subsequent reduction. wikipedia.org While this is a well-established method, it does not fully align with the principles of green chemistry due to the nature of the reagents and potential for waste generation. Greener alternatives for the synthesis of salicylic (B10762653) acid, a closely related compound, have been explored, such as synthesis from wintergreen oil, which could inspire future research into more sustainable routes for thiosalicylic acid. nih.gov

The Michael addition reaction itself, which joins thiosalicylic acid and acrylic acid, offers several opportunities for the incorporation of sustainable practices. ijsdr.org This reaction is a 1,4-conjugate addition of a nucleophile (the thiol group of thiosalicylic acid) to an α,β-unsaturated carbonyl compound (acrylic acid). nih.gov To enhance the sustainability of this transformation, several strategies can be employed:

Solvent-Free Conditions: Conducting the reaction in the absence of a solvent, or in the presence of a minimal amount of a benign solvent, can significantly reduce waste and the environmental impact associated with solvent production and disposal.

Use of Greener Solvents: If a solvent is necessary, the use of water or other biodegradable and non-toxic solvents is preferable to traditional volatile organic compounds.

Catalysis: Employing a catalyst can improve the reaction rate and selectivity, potentially allowing for lower reaction temperatures and reduced energy consumption. Research into efficient and recyclable catalysts for thia-Michael additions is an active area.

Atom Economy: The Michael addition is an addition reaction, which inherently has a high atom economy as all the atoms of the reactants are incorporated into the final product. Maximizing the yield and minimizing side products further enhances this.

The following table summarizes the potential sustainable approaches for the synthesis of this compound:

| Synthetic Step | Conventional Method | Sustainable Approach | Green Chemistry Principle(s) Addressed |

|---|---|---|---|

| Acrylic Acid Production | Oxidation of petroleum-derived propylene | Catalytic dehydration of bio-based lactic acid or 3-hydroxypropionic acid | Use of Renewable Feedstocks |

| Thiosalicylic Acid Production | Diazotization of anthranilic acid | Development of greener synthetic routes from renewable sources (area for future research) | Safer Chemistry, Waste Prevention |

| Michael Addition Reaction | Reaction in organic solvents | Solvent-free conditions, use of water or biodegradable solvents, use of recyclable catalysts | Safer Solvents & Auxiliaries, Catalysis, Waste Prevention |

Advanced Structural Elucidation and Characterization Studies of 2 2 Carboxyethylsulfanyl Benzoic Acid

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to the structural confirmation of organic molecules. By probing the interaction of 2-(2-Carboxyethylsulfanyl)benzoic acid with electromagnetic radiation, detailed information about its chemical bonds, functional groups, and electronic system can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR would provide key data. The existence of rotamers, resulting from rotation around single bonds, can be investigated using various NMR methods. researchgate.net The chemical shifts in ¹³C NMR can be a powerful diagnostic probe for determining preferred isomeric structures and H-bonding interactions in benzoic acid derivatives. nih.gov

Conformational analysis of the flexible ethylsulfanyl side chain can be performed using advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which reveals through-space proximities between protons. This would clarify the spatial relationship between the protons of the ethyl group and the aromatic ring. The barriers to rotation around the C(O)-N bond in similar flexible molecules have been determined by NMR measurements at various temperatures, indicating that such methods are applicable here. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard functional group analysis and may vary based on solvent and experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic CH | 7.2 - 8.1 | 125 - 140 | Complex multiplet pattern due to ortho, meta, and para protons. |

| -S-CH₂- | ~3.2 | ~35 | Triplet, adjacent to the other CH₂ group. |

| -CH₂-COOH | ~2.8 | ~34 | Triplet, adjacent to the S-CH₂ group. |

| Ar-COOH | 10.0 - 13.0 | ~170 | Broad singlet, chemical shift is concentration and solvent dependent. |

| -CH₂-COOH | 10.0 - 13.0 | ~175 | Broad singlet, similar to the aromatic carboxylic proton. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would be characterized by the distinct absorptions of its two carboxylic acid groups and the thioether linkage.

The spectrum is expected to show a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimers common in carboxylic acids. docbrown.infospectroscopyonline.com The carbonyl (C=O) stretching vibrations would appear as a strong, sharp peak in the region of 1710-1680 cm⁻¹. spectroscopyonline.comquora.com Due to the two different chemical environments (aromatic and aliphatic), this peak might be broadened or split. Other key peaks include the C-O stretching vibration between 1320 and 1210 cm⁻¹ and the out-of-plane O-H wag, which is typically broad, around 930 cm⁻¹. spectroscopyonline.com The presence of the aromatic ring will be confirmed by C-H stretching peaks just above 3000 cm⁻¹ and C=C stretching peaks in the 1600-1450 cm⁻¹ region. quora.comlibretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 | Strong, Very Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | 2960 - 2850 | Medium |

| Carboxylic Acid (C=O) | Stretching | 1710 - 1680 | Strong, Sharp |

| Aromatic C=C | Stretching | 1600, 1580, 1450 | Medium to Weak |

| Carboxylic Acid (C-O) | Stretching | 1320 - 1210 | Strong |

| Carboxylic Acid (O-H) | Bending (wag) | ~930 | Medium, Broad |

| Thioether (C-S) | Stretching | 700 - 600 | Weak to Medium |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the benzene (B151609) ring and the carbonyl groups. Electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

The spectrum is expected to show strong absorption bands corresponding to π→π* transitions associated with the aromatic system. For a simple benzoic acid, these bands appear around 200 nm and 254 nm. libretexts.org The thioether substituent, acting as an auxochrome, may cause a bathochromic (red) shift of these absorptions to longer wavelengths. Additionally, weaker n→π* transitions associated with the non-bonding electrons on the oxygen and sulfur atoms are expected at longer wavelengths, typically with much lower intensity. masterorganicchemistry.com Time-dependent density functional theory (TDDFT) can be used to calculate photoexcitations and predict the UV-Vis spectrum. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀O₄S), the exact mass can be calculated and compared to the experimentally measured value with high accuracy (typically <5 ppm error), confirming the molecular formula.

The fragmentation pattern in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion ([M]⁺) would be observed, followed by characteristic fragment ions. For deprotonated molecules in electrospray ionization (ESI), a key fragmentation pathway is the loss of carbon dioxide. sci-hub.senih.gov

Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom.

C-S Bond Cleavage: Scission of the bond between the aromatic ring and the sulfur atom or the sulfur and the ethyl chain.

Loss of Neutrals: Elimination of small, stable molecules such as H₂O, CO, and CO₂.

Decarboxylation: Loss of the carboxyl group (-COOH, 45 Da) from either the aromatic ring or the side chain. A common fragmentation for benzoic acids is the loss of a hydroxyl radical (-OH, 17 Da) to form an acylium ion. docbrown.infolibretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (Molecular Weight: 226.25 g/mol )

| m/z (Mass/Charge) | Proposed Fragment Ion Structure | Origin |

|---|---|---|

| 226 | [C₁₀H₁₀O₄S]⁺ | Molecular Ion (M⁺) |

| 181 | [M - COOH]⁺ | Loss of a carboxyl group. |

| 153 | [C₇H₅O₂S]⁺ | Cleavage of the S-CH₂ bond. |

| 135 | [C₇H₅OS]⁺ | Loss of COOH from the aromatic ring, followed by loss of H₂O. |

| 121 | [C₇H₅O₂]⁺ | Cleavage of the C-S bond with charge retention on the benzoic acid moiety. |

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For carboxylic acids like this compound, a common and highly stable structural motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. researchgate.netnih.gov

The crystal structure would reveal the conformation of the flexible ethylsulfanyl side chain and the dihedral angle between the plane of the benzoic acid ring and the carboxylic acid group. In similar structures, this dihedral angle can vary, influencing the crystal packing. nih.gov Intermolecular interactions beyond the primary carboxylic acid dimerization, such as C-H···O or π-π stacking interactions, would also be elucidated, providing a complete picture of the crystal's supramolecular architecture. nih.gov The presence of a flexible side chain and multiple hydrogen bond donors/acceptors suggests that polymorphism—the ability to exist in multiple crystal forms—may be possible for this compound. uky.edu

Vibrational Spectroscopy for Molecular Dynamics Insights

Vibrational spectroscopy, encompassing both IR and Raman techniques, offers a deeper insight into the molecular dynamics of this compound. While IR spectroscopy is excellent for identifying polar functional groups, Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations, such as the C-S and S-S bonds, and the aromatic ring breathing modes.

A combined experimental and computational approach is often employed for a complete vibrational analysis. Quantum chemical calculations, using methods like Density Functional Theory (DFT), can predict the vibrational frequencies and modes of the molecule. researchgate.netmdpi.com By comparing the calculated spectrum with the experimental IR and Raman data, a detailed assignment of each vibrational band can be made, including those in the complex "fingerprint region" (below 1500 cm⁻¹). nih.gov This correlative approach helps to understand how subtle conformational changes and intermolecular interactions in the solid state influence the molecule's vibrational behavior. nih.gov

Computational and Theoretical Investigations of 2 2 Carboxyethylsulfanyl Benzoic Acid

Quantum Chemical Analysis (e.g., Density Functional Theory) of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of molecules. researchgate.netnih.gov These calculations can determine a wide range of molecular properties, including optimized geometry, electronic energies, and the distribution of electron density. For a molecule like 2-(2-Carboxyethylsulfanyl)benzoic acid, DFT can be employed to calculate key parameters that govern its chemical behavior.

One of the fundamental applications of DFT is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Another important aspect that can be investigated is the molecular electrostatic potential (MEP). researchgate.net The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and docking with biological receptors.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular forces |

| Mulliken Charges | Distribution of atomic charges within the molecule | Provides insight into local reactivity |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a dynamic perspective on molecular systems, allowing for the exploration of their conformational landscapes and interactions with other molecules.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of drug design, this technique is invaluable for predicting the binding affinity and mode of interaction between a ligand, such as a derivative of this compound, and a biological target, typically a protein or enzyme. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their energetic favorability. nih.gov

The results of a molecular docking study can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for the stability of the ligand-receptor complex. researchgate.net For example, studies on other benzoic acid derivatives have successfully used molecular docking to identify potential inhibitors of enzymes like carbonic anhydrase. researchgate.net

A typical output from a molecular docking study would include the following data:

| Parameter | Description |

| Binding Energy (kcal/mol) | The estimated free energy of binding between the ligand and the receptor. |

| Inhibition Constant (Ki) | A measure of the potency of an inhibitor. |

| Interacting Residues | The amino acid residues in the receptor's active site that interact with the ligand. |

| Types of Interactions | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic contacts). |

Molecular dynamics (MD) simulations provide a detailed view of the time-dependent behavior of a molecular system. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, offering insights into conformational changes, molecular flexibility, and the dynamics of intermolecular interactions. nih.gov

For this compound, an MD simulation could be used to study its conformational preferences in different solvent environments. When complexed with a biological target, MD simulations can assess the stability of the ligand-receptor complex over time. nih.gov Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to evaluate the stability of the simulation. nih.gov Lower RMSD values generally indicate a more stable complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjbclinpharm.org By identifying the physicochemical properties or structural features (molecular descriptors) that are correlated with a specific biological endpoint, QSAR models can be used to predict the activity of new, untested compounds. nih.gov

For a series of derivatives of this compound, a QSAR study would involve calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters. nih.gov Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are then used to build the predictive model. nih.govresearchgate.net A robust QSAR model can guide the design of new derivatives with improved biological activity. nih.gov

The performance of a QSAR model is evaluated using various statistical metrics, as shown in the table below.

| Statistical Parameter | Description |

| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| Q² (Cross-validated R²) | A measure of the predictive power of the model, assessed through cross-validation. |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). |

In silico methods for predicting biological activities and biochemical mechanisms encompass a broad range of computational tools and databases that can forecast the pharmacological and toxicological properties of a compound. mdpi.comnih.gov These approaches can provide an early assessment of a molecule's potential as a drug candidate, helping to prioritize compounds for further experimental testing. nih.gov

For this compound, various in silico tools could be used to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. stmjournals.com For instance, models are available to predict properties such as gastrointestinal absorption, blood-brain barrier penetration, and potential for hepatotoxicity. nih.gov Furthermore, computational methods can predict the likely biological targets of a compound by comparing its structural features to those of known active molecules. mdpi.com This can help to elucidate its potential mechanisms of action. nih.gov

Biological and Biochemical Research on 2 2 Carboxyethylsulfanyl Benzoic Acid and Its Derivatives

Investigation of Biological Activities in Research Models

Derivatives of benzoic acid have demonstrated notable antimicrobial properties, particularly against fungal pathogens. nih.govontosight.ai Phytochemical investigations of inflorescences from Piper cumanense led to the isolation of several benzoic acid derivatives that were active against six phytopathogenic fungi, with a pronounced activity against species of the Fusarium genus. nih.gov

In a study focused on developing new antifungal agents, researchers synthesized a series of benzoic acid-derived compounds and tested their efficacy against Cochliobolus lunatus, Aspergillus niger, and Pleurotus ostreatus. nih.gov This research identified structural elements that could enhance antifungal activity, paving the way for the development of novel agents that target fungal-specific enzymes. nih.gov Furthermore, some benzoic acid derivatives have been reported to exert antifungal activity by targeting CYP53, a fungal-specific enzyme. nih.gov Another study highlighted the antifungal potential of 2-acyl-1,4-benzohydroquinones, with 2-octanoylbenzohydroquinone showing significant activity against various Candida and filamentous fungi strains, in some cases comparable to the standard drug amphotericin B. mdpi.com

| Compound/Derivative Class | Target Microorganism(s) | Key Findings |

| Benzoic acid derivatives from Piper cumanense | Phytopathogenic fungi (especially Fusarium genus) | Demonstrated significant mycelium growth inhibition. nih.gov |

| Synthetic benzoic acid derivatives | Cochliobolus lunatus, Aspergillus niger, Pleurotus ostreatus | Identified structural features for improved antifungal activity. nih.gov |

| 2-Acyl-1,4-benzohydroquinones | Candida species, filamentous fungi | 2-octanoylbenzohydroquinone showed potent antifungal activity. mdpi.com |

| Carnosic acid and carnosol (B190744) derivatives with 1,2,3-triazole substitution | Cryptococcus neoformans, Candida albicans | Several compounds showed significant inhibition of fungal growth. mdpi.com |

The anti-inflammatory properties of benzoic acid derivatives have been linked to their ability to modulate key inflammatory pathways. A synthesized derivative of salicylic (B10762653) acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated a significant reduction in the pro-inflammatory cytokines TNF-α and IL-1β in a lipopolysaccharide (LPS)-induced rat model. nih.gov This compound is hypothesized to inhibit the cyclooxygenase-2 (COX-2) enzyme and the NF-κB signaling pathway. nih.govresearchgate.net

Research on 3,5-dimethoxy-4-hydroxybenzoic acid showed that it could decrease egg albumin-induced paw edema in rats, indicating anti-inflammatory effects. nih.gov The mechanism of action for many anti-inflammatory drugs involves the inhibition of enzymes like COX-1 and COX-2, which are crucial for the production of prostaglandins, mediators of inflammation. mdpi.com Studies on new phenylbutanal derivatives and their corresponding carboxylic acids also revealed potent inhibition of COX-1 and COX-2 enzymes. nih.gov

| Compound/Derivative | Model | Mechanism of Action |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced rats | Inhibition of COX-2 and NF-κB signaling pathway, reduction of TNF-α and IL-1β. nih.govresearchgate.net |

| 3,5-dimethoxy-4-hydroxybenzoic acid | Egg albumin-induced rat paw edema | Reduction of edema. nih.gov |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and corresponding carboxylic acids | In vitro enzyme assays | Potent inhibition of COX-1 and COX-2. nih.gov |

| Pivalate-based Michael product | In vitro enzyme assays and in vivo carrageenan model | Inhibition of COX-1, COX-2, and 5-LOX; reduction in edema. mdpi.com |

Several derivatives of benzoic acid have been investigated for their antioxidant properties, which are crucial in combating oxidative stress implicated in numerous diseases. ontosight.ai Two new benzoic acid derivatives isolated from Cassia italica aerial parts, 1-p-hydroxy benzoyl-3-palmitoyl glycerol (B35011) and 6'-p-hydroxy benzoyl daucosterol, exhibited significant antioxidant capacities in the DPPH assay. nih.gov Their activity was comparable to the standard antioxidant butylated hydroxyanisole (BHA). nih.gov

The antioxidant activity of benzoic acid derivatives is often attributed to their ability to scavenge free radicals. ffhdj.com For instance, a study on a chitosan-g-poly(N-isopropylacrylamide) biomaterial modified with 4-hydroxy-3,5-dimethoxybenzoic acid demonstrated strong antioxidant activities. nih.gov This was attributed to the presence of two methoxyl groups and one hydroxyl group on the benzoic acid moiety. nih.gov Furthermore, research on hydroxybenzoic acid derivatives as mitochondriotropic antioxidants has shown their potential to target oxidative stress within mitochondria. frontiersin.org

| Compound/Derivative | Assay/Model | Key Findings |

| 1-p-hydroxy benzoyl-3-palmitoyl glycerol and 6'-p-hydroxy benzoyl daucosterol | DPPH assay | Significant antioxidant capacities, comparable to BHA. nih.gov |

| 4-hydroxy-3,5-dimethoxybenzoic acid modified biomaterial | Not specified | Strong antioxidant activities attributed to its chemical structure. nih.gov |

| Hydroxybenzoic acid derivatives | Mitochondria-targeted assays | Act as mitochondriotropic antioxidants. frontiersin.org |

| Benzothiazole derivatives | DPPH and FRAP assays | Some derivatives showed good antioxidant profiles. mdpi.com |

Benzoic acid derivatives have been explored as inhibitors of various clinically relevant enzymes.

Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the management of Alzheimer's disease. Several studies have investigated benzoic acid derivatives as AChE inhibitors. researchgate.netnih.govnih.gov One study evaluated a series of hydroxybenzoic acids and found that they all inhibited the hydrolysis of acetylcholine, with methyl syringinate showing competitive inhibition. nih.gov Another investigation of p-aminobenzoic acid derivatives also identified them as acetylcholinesterase inhibitors. nih.gov

Carbonic Anhydrase (CA): Carbonic anhydrase inhibitors are used in the treatment of conditions like glaucoma. researchgate.net Research has shown that 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides, which are derivatives of benzoic acid, act as potent inhibitors of CA isozymes I, II, and IV. nih.gov A series of pyrazole-based benzenesulfonamides also demonstrated inhibitory activity against human carbonic anhydrase isoforms hCAII, hCAIX, and hCAXII. researchgate.net

Neuraminidase: Neuraminidase inhibitors are crucial antiviral drugs for treating influenza. A series of 94 benzoic acid derivatives were synthesized and tested for their ability to inhibit influenza neuraminidase. The most potent compound, 4-(acetylamino)-3-guanidinobenzoic acid, had an IC50 of 2.5 x 10-6 M against N9 neuraminidase. nih.govglobalauthorid.com Another study identified a benzoic acid derivative, NC-5, which possessed antiviral activity against influenza A viruses, including oseltamivir-resistant strains, by inhibiting neuraminidase activity. nih.gov

| Enzyme Target | Derivative Class/Compound | Key Findings |

| Acetylcholinesterase (AChE) | Hydroxybenzoic acids | All tested compounds inhibited AChE; methyl syringinate was a competitive inhibitor. nih.gov |

| Acetylcholinesterase (AChE) | p-Aminobenzoic acid derivatives | Evaluated as effective AChE inhibitors. nih.gov |

| Carbonic Anhydrase (CA) | 4-sulfamoyl- and 4-chloro-3-sulfamoyl-benzenecarboxamides | Potent inhibitors of CA isozymes I, II, and IV. nih.gov |

| Neuraminidase | 4-(acetylamino)-3-guanidinobenzoic acid | Potent inhibitor of N9 neuraminidase with an IC50 of 2.5 x 10-6 M. nih.govglobalauthorid.com |

| Neuraminidase | NC-5 | Inhibited influenza A viruses, including oseltamivir-resistant strains. nih.gov |

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation. nih.gov As mentioned previously, the anti-inflammatory effects of the benzoic acid derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid are thought to be mediated through the inhibition of the NF-κB signaling pathway. nih.govresearchgate.net The activation of NF-κB is a critical step in the inflammatory response, and its inhibition can lead to a reduction in the production of inflammatory mediators. nih.gov

Salicylic Acid Biosynthesis: Salicylic acid is a key plant hormone involved in defense against pathogens. mdpi.com In tobacco plants, it has been shown that salicylic acid is synthesized from trans-cinnamic acid via benzoic acid as an immediate precursor. nih.gov The conversion of benzoic acid to salicylic acid is catalyzed by the enzyme benzoic acid 2-hydroxylase (BA2H). mdpi.comnih.gov Studies have shown that in tobacco mosaic virus (TMV)-inoculated leaves, the accumulation of salicylic acid is accompanied by an increase in benzoic acid levels. nih.gov More recent research in various plants, including Nicotiana benthamiana, has identified a conserved three-step pathway for salicylic acid biosynthesis starting from benzoyl-CoA, which is derived from benzoic acid. researchgate.net

| Signaling Pathway | Compound/Context | Effect |

| NF-κB | 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Hypothesized to inhibit the pathway, leading to anti-inflammatory effects. nih.govresearchgate.net |

| Salicylic Acid Biosynthesis | Plant defense response | Benzoic acid serves as a direct precursor for salicylic acid formation via the enzyme BA2H. mdpi.comnih.govnih.gov |

| Salicylic Acid Biosynthesis | Nicotiana benthamiana and other seed plants | A conserved pathway involving benzoyl-CoA (from benzoic acid) leads to salicylic acid production. researchgate.net |

A significant area of research for benzoic acid derivatives has been their potential to inhibit the sickling of red blood cells, a hallmark of sickle cell disease. nih.gov This inherited blood disorder is caused by a mutation in the hemoglobin gene, leading to the polymerization of hemoglobin S (HbS) under low oxygen conditions. scirp.org

Several benzoic acid derivatives have been shown to possess anti-sickling properties in vitro. researchgate.net Compounds such as p-hydroxybenzoic acid, vanillic acid, and ferulic acid have been confirmed to have these properties. The anti-sickling activity of these compounds is thought to be related to their ability to interfere with the polymerization of HbS. nih.gov For example, 3,5-dimethoxy-4-hydroxybenzoic acid was found to significantly inhibit the polymerization of HbS in solution. nih.gov Quantitative structure-activity relationship (QSAR) studies have suggested that for a benzoic acid derivative to be a potent anti-sickling agent, it should possess strong electron-donating groups and be moderately lipophilic. nih.gov Furthermore, some antisickling agents that target βCys93 on the hemoglobin molecule may also provide dual antioxidant benefits. frontiersin.org

Biochemical Mechanisms of Action and Target Identification

The biochemical mechanisms of 2-(2-carboxyethylsulfanyl)benzoic acid and its derivatives are diverse, reflecting the versatility of the benzoic acid scaffold in interacting with various biological targets. Research into analogous structures reveals that their modes of action often involve specific molecular interactions with enzymes and receptors, leading to a cascade of cellular and subcellular effects. These interactions are fundamental to their potential therapeutic activities, which span anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

Derivatives of benzoic acid have been identified as potent modulators of key proteins involved in cellular regulation and disease. Their mechanism often involves direct binding to the active or allosteric sites of enzymes or receptors, leading to inhibition or modulation of their function.

One significant area of research is the development of benzoic acid derivatives as inhibitors of anti-apoptotic proteins. For instance, a class of 2,5-substituted benzoic acid compounds has been designed to act as dual inhibitors of Myeloid cell leukemia 1 (Mcl-1) and B-cell lymphoma-1 (Bfl-1), proteins often overexpressed in cancer cells. nih.gov These inhibitors function by mimicking the binding of pro-apoptotic proteins, thereby disrupting the protein-protein interactions that prevent cell death. nih.gov Structure-based design and molecular modeling have been instrumental in optimizing these interactions, ensuring that functional groups are strategically positioned to bind with key residues like Arg263 in Mcl-1. nih.gov

Furthermore, benzoic acid derivatives have been engineered to target specific enzymes like human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in pathological conditions such as thrombosis and cancer. nih.gov Molecular docking studies of sulfamoyl-benzamide inhibitors have revealed significant interactions with the amino acid residues within the active sites of h-NTPDase isoforms, explaining their inhibitory potency and selectivity. nih.gov Other research has demonstrated that S-substituted mercaptoquinazolinone derivatives containing a benzoic acid moiety can act as effective inhibitors of human carbonic anhydrase (hCA) isoforms, enzymes implicated in diseases like glaucoma and cancer. researchgate.net

The interaction is not limited to enzymes. A benzenesulfonamide (B165840) derivative was found to bind directly and with high affinity to the retinoic acid receptor-related orphan receptors RORα and RORγ, acting as an inverse agonist that represses their transcriptional activity. nih.gov This highlights the capacity of the benzoic acid framework to interact with nuclear receptors, modulating gene expression.

Table 1: Examples of Molecular Interactions of Benzoic Acid Derivatives

| Derivative Class | Target Protein(s) | Type of Interaction | Reference |

|---|---|---|---|

| 2,5-Substituted Benzoic Acids | Mcl-1, Bfl-1 | Dual Inhibitor (PPI) | nih.gov |

| Sulfamoyl-benzamides | h-NTPDase1, -2, -3, -8 | Selective Inhibitor | nih.gov |

| Benzenesulfonamides | RORα, RORγ | Inverse Agonist | nih.gov |

The molecular interactions of this compound analogs translate into distinct effects at the cellular and subcellular levels. The chemical properties of these derivatives, particularly their lipophilicity and charge, can dictate their localization within the cell, influencing their biological outcomes.

For example, studies on benzophenothiazine derivatives, which can be considered structurally related, show that minor alterations in N-alkylation can dramatically shift their subcellular accumulation from lysosomes to mitochondria. mdpi.com This targeted localization is crucial for their function as photosensitizers in photodynamic therapy. Compounds localizing to lysosomes can induce lysosomal membrane permeabilization (LMP), while those targeting mitochondria can trigger a loss of mitochondrial membrane potential, both leading to cell death. mdpi.com The ability to direct a compound to a specific organelle is a key strategy in modern drug design.

Research has also shown that benzoic acid and its derivatives can affect cell membrane integrity. An in vitro study on rat red blood cells demonstrated that benzoic acid increases osmotic fragility in a dose-dependent manner. nih.gov This effect is influenced by the balance between the hydrophilic carboxylic group and the hydrophobic benzene (B151609) ring, which alters the compound's interaction with the cell membrane. nih.gov

At the subcellular level, the localization of enzymes involved in the metabolism of benzoic acids has been investigated. For instance, S-adenosyl-l-methionine:benzoic acid carboxyl methyltransferase (BAMT), an enzyme that produces the volatile ester methylbenzoate, has been found to be a cytosolic enzyme, indicating that this specific biosynthetic process occurs in the cytoplasm. nih.gov This contrasts with other pathways related to benzoic acid metabolism that are localized within organelles like peroxisomes. nih.gov

Structure-Activity Relationship (SAR) Analyses of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR analyses focus on how modifications to the core structure—including the benzoic acid ring, the thioether linkage, and the second carboxyl group—affect their interaction with biological targets.

SAR studies on various classes of benzoic acid derivatives have identified several structural features critical for their biological activity. A planar phenyl core is often essential, as it facilitates hydrophobic interactions within the binding pockets of target proteins. The sp2 hybridized carbons of the aromatic ring contribute to this planarity, which is a favorable characteristic for binding.

For compounds designed to inhibit protein-protein interactions, such as the Mcl-1/Bfl-1 dual inhibitors, specific substituents are necessary to mimic the natural binding partners. In one study, a 5-phenethylthio substituent on the benzoic acid ring was found to contribute significantly to the binding potency. nih.gov Similarly, for anti-sickling activity, hydrophilic substituents on the phenyl ring are considered necessary to interact with polar amino acid residues near the mutation site in sickle hemoglobin.

In other cases, the entire molecular conformation is key. For a series of sulfamoyl benzamidothiazoles, a bi-aryl conformation was suggested to be necessary for activity, as spacing the substituted phenyl ring away from the thiazole (B1198619) ring with a methylene (B1212753) unit resulted in an inactive compound. nih.gov The presence of specific pharmacophoric elements, such as a quinoline (B57606) ring or an acryloyl group, can also be critical for interacting with biological targets and conferring activities like anticancer or anti-inflammatory properties. ontosight.ai

The nature and position of substituents on the benzoic acid ring profoundly influence the activity and selectivity of its derivatives. Both electronic and steric effects play a significant role.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electronic properties of the molecule, affecting its binding affinity and reactivity. Studies on isoflavonoids, for example, have shown that EDGs can enhance antioxidative activity by weakening O-H bond dissociation enthalpy, while EWGs have the opposite effect. nih.govnih.gov For benzoic acid derivatives with anti-sickling properties, strong electron-donating groups attached to the benzene ring are considered an important feature for potent activity.

The position of substituents is also critical. In a study on the effects of benzoic acid derivatives on erythrocyte osmotic fragility, the introduction of a methyl group, chloride, or bromide at the meta- and para-positions significantly enhanced the activity of benzoic acid. nih.gov However, substitution of amino and hydroxy groups at these same positions abolished the activity. nih.gov

SAR studies on h-NTPDase inhibitors revealed that substituent changes could shift selectivity between enzyme isoforms. For example, a 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was found to be a potent and selective inhibitor of h-NTPDase8, whereas the N-cyclopropyl ring alone favored inhibition of h-NTPDase3. nih.gov This demonstrates how subtle modifications can fine-tune the biological profile of a compound.

Table 2: Influence of Substituents on the Biological Activity of Benzoic Acid Analogs

| Compound Class | Substituent/Modification | Position | Effect on Activity | Target/Assay | Reference |

|---|---|---|---|---|---|

| Mcl-1/Bfl-1 Inhibitors | Deletion of phenethylthio group | 5-position | >30-fold decrease in binding | Mcl-1/Bfl-1 | nih.gov |

| Benzoic Acid Derivatives | Methyl, Chloride, Bromide | m- and p-positions | Enhanced activity | Erythrocyte Osmotic Fragility | nih.gov |

| Benzoic Acid Derivatives | Amino, Hydroxy | m- and p-positions | Abolished activity | Erythrocyte Osmotic Fragility | nih.gov |

| h-NTPDase Inhibitors | Chlorine atom | 2-position | Shifted selectivity from h-NTPDase3 to h-NTPDase8 | h-NTPDases | nih.gov |

Biosynthesis and Natural Occurrence Pathways of Related Benzoic Acids

Benzoic acid and its derivatives are widely distributed in nature, found in both plants and animals, and can also be produced by microorganisms. nih.govwikipedia.org Benzoic acid itself serves as a precursor for a wide array of primary and secondary metabolites. nih.gov

In plants, the biosynthesis of benzoic acid primarily proceeds from the amino acid phenylalanine via the phenylpropanoid pathway. Two main routes have been identified for shortening the C3 side chain of cinnamic acid (derived from phenylalanine) to form the C1 backbone of benzoic acid: a β-oxidative pathway and a non-β-oxidative pathway. tu-braunschweig.de

The β-oxidative pathway is analogous to fatty acid catabolism and is localized in peroxisomes. nih.gov This CoA-dependent pathway involves the conversion of cinnamic acid to cinnamoyl-CoA, followed by hydration, oxidation, and thiolytic cleavage to yield benzoyl-CoA, which is then hydrolyzed to benzoic acid. nih.gov The discovery of a bifunctional cinnamoyl-CoA hydratase-dehydrogenase (PhCHD) in petunia helped to complete the elucidation of this core pathway. nih.gov

The non-β-oxidative pathway is thought to occur in the cytosol and proceeds without the loss of carbon atoms as two-carbon units. tu-braunschweig.de

The incorporation of sulfur to form thio-substituted benzoic acids, such as the thioether linkage in this compound, involves distinct biochemical pathways. While the specific pathway for this compound is not elucidated, research on the biosynthesis of thiocarboxylic acid-containing natural products like thioplatensimycin in bacteria provides a model. researchgate.net This process involves a dedicated "thioacid cassette" of enzymes that work with a sulfur-carrier protein system to transfer a sulfur atom to a carboxylate group that has been activated by coenzyme A (CoA). researchgate.netresearchgate.net It is plausible that a similar enzymatic strategy, involving sulfur-carrier proteins and specific transferases, is responsible for forming the thioether bond in compounds like this compound in organisms that may produce them.

Metabolic Pathways in Plants and Microorganisms5.4.2. Enzymatic Characterization of Biosynthetic Steps

Without any data on its natural occurrence, biosynthesis, or biological activity, it is impossible to fulfill the request for an article structured around the provided outline. Further research would be required to determine if this compound plays any role in biological systems.

Metabolic Studies and Biotransformation of 2 2 Carboxyethylsulfanyl Benzoic Acid

In Vitro Metabolic Fate and Metabolite Identification

The in vitro metabolism of 2-(2-Carboxyethylsulfanyl)benzoic acid is anticipated to proceed through reactions common to other xenobiotics containing a thioether group. nih.gov A primary transformation would likely be the oxidation of the sulfur atom.

S-oxygenation, or sulfoxidation, is a common metabolic pathway for thioether-containing compounds. nih.gov This reaction is primarily catalyzed by two major enzyme systems: the cytochrome P450 (P450) monooxygenases and the flavin-containing monooxygenases (FMOs). nih.gov In human liver microsomes, the sulfoxidation of various thioether compounds has been shown to be predominantly driven by P450 enzymes. nih.gov The initial product of this oxidation would be the corresponding sulfoxide (B87167), 2-(2-carboxyethylsulfinyl)benzoic acid. Further oxidation could potentially lead to the formation of a sulfone.

Another potential metabolic route, though less common for this type of structure, could involve conjugation reactions. Phase II metabolic processes often involve the attachment of endogenous molecules to the xenobiotic to further increase its polarity. nih.gov For a molecule with two carboxylic acid groups, such as this compound, conjugation with amino acids like glycine (B1666218) is a possibility, a known pathway for benzoic acid itself.

Table 1: Potential In Vitro Metabolic Reactions of this compound

| Metabolic Reaction | Potential Metabolite |

| S-Oxidation (Sulfoxidation) | 2-(2-Carboxyethylsulfinyl)benzoic acid |

| Further S-Oxidation | 2-(2-Carboxyethylsulfonyl)benzoic acid |

| Amino Acid Conjugation | Glycine conjugate |

Microbial Degradation and Biotransformation Pathways

The microbial degradation of this compound is likely to be carried out by various soil and gut microorganisms capable of metabolizing organosulfur compounds and aromatic acids. Bacteria have demonstrated the ability to utilize a wide range of organosulfur compounds as a source of sulfur for their growth. nih.gov

The biotransformation of this compound in a microbial environment could proceed through several pathways. One likely route involves the cleavage of the carbon-sulfur (C-S) bond. nih.gov This would release the benzoic acid and the ethylsulfide moieties for further degradation. For instance, some bacteria are known to possess enzymes that can break down thioether derivatives. nih.gov

Furthermore, the benzoic acid portion of the molecule is susceptible to degradation by a variety of bacteria. mdpi.com These degradation pathways often involve the action of dioxygenase enzymes, which catalyze the hydroxylation and subsequent cleavage of the aromatic ring. This ultimately leads to the formation of intermediates that can enter central metabolic pathways, such as the Krebs cycle. The presence of an additional carbon source can often enhance the biodegradation of organosulfur compounds by providing essential nutrients for microbial growth and influencing metabolic processes. nih.gov

Enzymatic Systems Involved in Metabolism

The metabolism of this compound is expected to involve several key enzymatic systems, primarily from the cytochrome P450 superfamily and flavin-containing monooxygenases in mammals, and various hydrolases and oxygenases in microorganisms.

In mammalian systems, the S-oxidation of the thioether bond is a reaction predominantly catalyzed by cytochrome P450 enzymes. nih.gov Studies on other thioether-containing xenobiotics have highlighted the significant role of the CYP2C subfamily in this process. nih.gov Flavin-containing monooxygenases (FMOs) also contribute to the sulfoxidation of such compounds, although to a lesser extent in human liver microsomes. nih.gov

In the context of microbial degradation, a different set of enzymes would be involved. The cleavage of the C-S bond could be facilitated by specific C-S lyases. The subsequent degradation of the aromatic ring of the resulting 2-mercaptobenzoic acid would likely be initiated by dioxygenases, which are common in the bacterial degradation of aromatic compounds.

Table 2: Potential Enzymatic Systems in the Metabolism of this compound

| Enzyme Family | Probable Role |

| Cytochrome P450 (e.g., CYP2C subfamily) | S-Oxidation (in mammals) |

| Flavin-containing Monooxygenases (FMOs) | S-Oxidation (in mammals) |

| C-S Lyases | Cleavage of the thioether bond (in microbes) |

| Dioxygenases | Aromatic ring hydroxylation and cleavage (in microbes) |

Intermediary Metabolites and Degradation Products

Based on the predicted metabolic pathways, several intermediary metabolites and degradation products of this compound can be postulated.

The primary metabolite resulting from in vitro mammalian metabolism is expected to be 2-(2-carboxyethylsulfinyl)benzoic acid , the sulfoxide derivative. Further oxidation could produce the corresponding sulfone.

Microbial degradation would likely lead to a different set of products. Cleavage of the thioether bond would yield 2-mercaptobenzoic acid and 3-mercaptopropionic acid . These compounds would then be further metabolized. For example, 2-mercaptobenzoic acid could undergo ring hydroxylation and cleavage, leading to aliphatic dicarboxylic acids that can be utilized by the microorganisms.

Table 3: Potential Intermediary Metabolites and Degradation Products

| Metabolic Pathway | Potential Intermediary Metabolite/Degradation Product |

| S-Oxidation | 2-(2-Carboxyethylsulfinyl)benzoic acid |

| C-S Bond Cleavage | 2-Mercaptobenzoic acid |

| C-S Bond Cleavage | 3-Mercaptopropionic acid |

| Aromatic Ring Cleavage | Aliphatic dicarboxylic acids |

Analytical Methodologies for 2 2 Carboxyethylsulfanyl Benzoic Acid in Research Matrices

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental for the separation, identification, and quantification of 2-(2-Carboxyethylsulfanyl)benzoic acid from complex mixtures. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis of this compound. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.

Method parameters are optimized to achieve efficient separation and sharp, symmetrical peaks. For acidic compounds like this compound, the pH of the mobile phase is a critical parameter, often acidified to suppress the ionization of the carboxylic acid groups, thereby increasing retention and improving peak shape. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Detection is frequently performed using a UV detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light. The selection of the detection wavelength is based on the UV spectrum of the compound to maximize sensitivity.

Table 1: Illustrative HPLC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and an acidic aqueous buffer (e.g., 0.05 M ammonium (B1175870) acetate, pH 4.4) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Spectrophotometry at ~230 nm |

| Injection Volume | 20 µL |

Note: These are representative conditions and require optimization for the specific analysis of this compound.

For trace-level analysis and unambiguous confirmation of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. Due to the low volatility of this dicarboxylic acid, derivatization is a necessary prerequisite for GC analysis. This process converts the non-volatile analyte into a more volatile and thermally stable derivative. A common approach involves silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic protons of the carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups.

The derivatized sample is then injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which serves as a highly specific detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint for identification. This combination of chromatographic separation and mass spectrometric detection provides excellent sensitivity and selectivity for trace analysis.

When analyzing this compound in complex biological or environmental matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. This technique couples the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. It circumvents the need for derivatization that is essential in GC-MS.

In an LC-MS/MS system, the analyte is first separated by an HPLC column. The eluent is then directed to the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. These ions are then subjected to tandem mass spectrometry (MS/MS). In this process, a specific precursor ion corresponding to the analyte is selected, fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) provides a very high degree of selectivity and sensitivity, minimizing interferences from the sample matrix.

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantitative determination of this compound, particularly when the sample matrix is not overly complex.

UV-Visible spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. This compound, containing a chromophoric benzoic acid moiety, exhibits characteristic absorbance in the UV region of the electromagnetic spectrum. A standard calibration curve is constructed by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Derivative spectrophotometry can be employed to enhance the resolution of overlapping spectral bands and to reduce background interference from the sample matrix. By calculating the first, second, or higher-order derivative of the absorbance spectrum, minor spectral features can be amplified, allowing for more selective and accurate quantification of the target analyte in the presence of other absorbing species.

Method Validation in Academic Research (e.g., Linearity, Precision, Detection Limits)

To ensure the reliability and accuracy of any analytical method developed for this compound, a thorough validation process is essential. Method validation establishes through laboratory studies that the performance characteristics of the method are suitable for its intended analytical application. Key validation parameters include:

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. A high correlation coefficient (r²) is indicative of good linearity.

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually reported as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limits: The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio of the analytical response, typically 3:1 for LOD and 10:1 for LOQ.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered by the method is calculated.

Specificity: This is the ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.

Table 2: Typical Method Validation Parameters for Benzoic Acid Analysis

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.999 |

| Precision (RSD) | < 2% |

| Accuracy (Recovery) | 98-102% |

| LOD (Signal-to-Noise) | 3:1 |

| LOQ (Signal-to-Noise) | 10:1 |

Note: These criteria can vary depending on the specific analytical requirements and regulatory guidelines.

Environmental Fate and Degradation Research of 2 2 Carboxyethylsulfanyl Benzoic Acid

Degradation Mechanisms in Environmental Compartments

The breakdown of 2-(2-Carboxyethylsulfanyl)benzoic acid in the environment is governed by a combination of non-biological and biological processes. These mechanisms determine the compound's persistence and the nature of any resulting degradation products.

Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)

Abiotic transformation processes, which are chemical reactions that occur without the involvement of microorganisms, play a role in the degradation of many organic compounds. For substances with similar structural motifs to this compound, such as other benzoic acid derivatives, processes like photolysis and hydrolysis are significant.

Photolysis: This process involves the breakdown of a compound by light, particularly ultraviolet (UV) radiation from the sun. While specific photolysis studies on this compound are not extensively documented, research on related compounds provides a potential framework. For instance, the photolysis of benzoic acid derivatives can be influenced by the presence of photosensitizers in the environment. nih.gov The thioether and carboxylic acid functional groups in this compound may be susceptible to photochemical alteration, potentially leading to the cleavage of the carbon-sulfur bond or decarboxylation.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of the ester and amide linkages in various organic compounds to hydrolysis is pH and temperature-dependent. nih.gov In the case of this compound, the carboxylic acid groups are generally stable to hydrolysis under typical environmental pH conditions. However, extreme pH conditions could potentially influence its transformation.

Biotic Degradation Processes (e.g., Aerobic and Anaerobic Microbial Degradation)

Microbial activity is a primary driver of the degradation of organic compounds in the environment. The ability of microorganisms to metabolize this compound under both oxygen-rich (aerobic) and oxygen-poor (anaerobic) conditions is crucial to its environmental persistence.

Aerobic Degradation: Under aerobic conditions, microorganisms utilize oxygen to break down organic molecules. Studies on analogous sulfur-containing aromatic compounds, such as 2,2′-dithiodibenzoic acid, have shown that aerobic bacteria can cleave the disulfide bond and subsequently degrade the resulting benzoic acid moieties. nih.govnih.gov A similar pathway could be hypothesized for this compound, where initial enzymatic attack might target the thioether linkage, followed by the degradation of the aromatic ring. The presence of both a benzoic acid and a propionic acid side chain suggests that multiple enzymatic pathways could be involved.

Anaerobic Degradation: In the absence of oxygen, anaerobic microorganisms employ different metabolic strategies. The anaerobic degradation of benzoic acid itself is a well-studied process, often involving the initial activation to benzoyl-CoA, followed by ring reduction and cleavage. It is plausible that under anaerobic conditions, this compound could undergo similar transformations, although the presence of the sulfur-containing side chain might influence the specific microbial consortia and pathways involved.

Environmental Persistence and Half-Life Determination

The environmental persistence of a chemical is often quantified by its half-life, the time it takes for half of the initial concentration to be degraded. The persistence of this compound will be dependent on the environmental compartment (soil, water, sediment) and the prevailing conditions.

Currently, there is a lack of specific experimental data determining the environmental half-life of this compound. However, based on the known behavior of related benzoic acid derivatives, its persistence in soil can be influenced by factors such as soil type, organic matter content, pH, and microbial activity. nih.gov In aquatic systems, factors like water temperature, pH, and the presence of microbial populations will dictate its degradation rate.

Mobility and Distribution Studies in Soil and Water Systems

The mobility of a compound in the environment determines its potential to move from the point of release and contaminate wider areas, including groundwater. The distribution of this compound between soil, water, and air is governed by its physicochemical properties.

Assessment of Degradation Products in Environmental Contexts

Identifying the degradation products of this compound is essential for a complete environmental risk assessment, as these products may have their own toxicological profiles.

Based on the potential degradation mechanisms discussed, a number of degradation products could be anticipated.

Abiotic Degradation: Photolysis could potentially lead to the formation of simpler benzoic acid derivatives and sulfur-containing aliphatic acids. Hydrolysis of related compounds has been shown to yield primary degradation products like anthranilic acid. nih.gov

Biotic Degradation: Aerobic microbial degradation of similar compounds has been observed to produce benzoic acid as a transient metabolite. nih.gov Further degradation would likely proceed through common aromatic degradation pathways, ultimately leading to carbon dioxide and water. Anaerobic degradation could also result in the formation of various intermediates before complete mineralization.

Further research employing advanced analytical techniques such as UHPLC/TOF-MS/MS would be necessary to definitively identify and quantify the degradation products of this compound in various environmental matrices. nih.gov

Q & A

Q. Basic Research Focus

- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and sulfanyl (C-S stretch ~600–700 cm⁻¹).

- NMR : ¹H NMR (DMSO-d6) resolves aromatic protons (δ 7.2–8.0 ppm) and carboxyethyl protons (δ 2.5–3.5 ppm).

- DFT Calculations : B3LYP/6-31G(d,p) basis sets predict vibrational modes and electronic transitions, cross-validated with experimental data .

How can computational methods like DFT predict electronic properties and reactivity?

Advanced Research Focus

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections (e.g., Becke’s 1993 method) accurately calculates HOMO-LUMO gaps, electrostatic potentials, and acid dissociation constants (pKa). Solvent effects should be modeled using PCM (Polarizable Continuum Model) .

What chromatographic techniques resolve purification challenges for this compound?

Basic Research Focus

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates byproducts. For small-scale purification, thin-layer chromatography (TLC) with silica gel and ethyl acetate/hexane (1:1) provides rapid monitoring .